PF-4800567 hydrochloride (CAS: 1391052-28-0) is a highly selective, ATP-competitive inhibitor of casein kinase 1 epsilon (CK1ε). In pharmacological screening and neurobiological research, it serves as the benchmark compound for isolating CK1ε-mediated pathways from those controlled by the closely related CK1δ isoform[1]. Procuring the hydrochloride salt form is highly recommended for laboratory workflows, as it provides reliable solubility (up to 100 mM in DMSO) and enhanced stability during aqueous dilution for in vitro assays and in vivo dosing regimens compared to the free base .
A common procurement error in circadian and kinase research is substituting PF-4800567 with dual CK1ε/δ inhibitors, such as PF-670462 or generic IC261. Because CK1ε and CK1δ share high sequence homology but exert vastly different functional control over the circadian clock, using a dual inhibitor fundamentally confounds phenotypic outcomes. Specifically, dual inhibition severely disrupts the circadian period, extending it to abnormal lengths, whereas selective CK1ε inhibition leaves the core clock intact [1]. Furthermore, utilizing the free base form of PF-4800567 instead of the hydrochloride salt can lead to unpredictable precipitation in culture media, compromising the reproducibility of whole-cell kinase assays.
Biochemical assays demonstrate that PF-4800567 hydrochloride is highly selective for CK1ε, exhibiting an IC50 of 32 nM. In contrast, its activity against the closely related CK1δ isoform drops significantly, with an IC50 of 711 nM, yielding an approximate 22-fold selectivity window [1]. When compared to the benchmark dual inhibitor PF-670462, which shows nearly equipotent inhibition of both isoforms, PF-4800567 provides the necessary quantitative margin to isolate CK1ε activity [2].
| Evidence Dimension | In vitro Kinase Inhibition (IC50) |
| Target Compound Data | 32 nM (CK1ε) / 711 nM (CK1δ)[~22-fold selectivity] |
| Comparator Or Baseline | PF-670462 (Equipotent against both isoforms) |
| Quantified Difference | 22-fold greater selectivity for CK1ε over CK1δ |
| Conditions | Purified enzyme in vitro kinase assay measuring remaining ATP |
Ensures researchers can confidently attribute observed phenotypic changes to CK1ε inhibition rather than off-target CK1δ effects.
A critical differentiator for PF-4800567 is its minimal impact on the core circadian clock. In cellular luminescence assays tracking circadian cycling, PF-4800567 exerts only minor effects on the period length at concentrations up to 30 µM. By contrast, the dual inhibitor PF-670462 dramatically extends the circadian period to 33 hours at just 1 µM [1]. This functional divergence is essential for studies targeting CK1ε in non-circadian pathways, such as addiction or metabolism, without inducing chronobiological toxicity [2].
| Evidence Dimension | Circadian Period Length Alteration |
| Target Compound Data | Minimal effect up to 30 µM |
| Comparator Or Baseline | PF-670462 (Extended period to 33 hours at 1 µM) |
| Quantified Difference | >30-fold higher concentration tolerated without severe clock disruption |
| Conditions | Whole-cell luminescence tracking of circadian cycling over 6 days |
Prevents confounding circadian disruption when investigating CK1ε's role in neurobiology and metabolic regulation.
To verify that biochemical selectivity translates to living cells, PF-4800567 was evaluated for its ability to block PER3 nuclear translocation. It preferentially blocked translocation in COS7 cells expressing CK1ε with an IC50 of 0.13 µM, compared to an IC50 of 2.65 µM in CK1δ-expressing cells [1]. The comparator, PF-670462, failed to differentiate between the two cell lines. This confirms that PF-4800567 maintains its selective target engagement in complex intracellular environments [1].
| Evidence Dimension | Inhibition of PER3 Nuclear Translocation (IC50) |
| Target Compound Data | 0.13 µM (CK1ε cells) vs 2.65 µM (CK1δ cells) |
| Comparator Or Baseline | PF-670462 (Comparable IC50s in both cell lines) |
| Quantified Difference | 20-fold functional cellular selectivity for CK1ε |
| Conditions | COS7-GFP-PER3 cells transfected with either CK1ε or CK1δ |
Validates the compound's utility in whole-cell assays, proving that in vitro selectivity translates to functional cellular models.
For procurement and assay design, the physical form of the inhibitor is critical. PF-4800567 hydrochloride offers highly predictable solubility, reaching up to 100 mM in DMSO, which facilitates the preparation of concentrated stock solutions . Compared to the free base form, the hydrochloride salt minimizes the risk of precipitation upon dilution into aqueous buffers or in vivo vehicles (such as 20% SBE-β-CD or Corn oil/DMSO mixtures), ensuring reproducible dosing in animal models of psychostimulant sensitivity .
| Evidence Dimension | Stock Solution Solubility and Stability |
| Target Compound Data | 100 mM in DMSO (Hydrochloride salt) |
| Comparator Or Baseline | PF-4800567 Free Base (Prone to variable dissolution in aqueous media) |
| Quantified Difference | Enhanced stability in aqueous dilution and complex vehicles |
| Conditions | Preparation of concentrated stocks and in vivo dosing vehicles |
Guarantees reliable and reproducible dosing in high-throughput in vitro screens and complex in vivo behavioral models.
Because PF-4800567 provides a 22-fold selectivity window over CK1δ, it is a highly effective procurement choice for laboratories seeking to deconvolute the overlapping roles of these two kinases. It allows researchers to inhibit CK1ε without triggering the massive circadian period lengthening associated with dual inhibitors like PF-670462 [1].
PF-4800567 hydrochloride is optimally suited for in vivo behavioral models studying the negative regulation of sensitivity to drugs of abuse. Its stable formulation profile allows for reliable intraperitoneal or subcutaneous dosing, enabling researchers to accurately measure enhanced responses to methamphetamine and fentanyl upon CK1ε inhibition [2].
For assay developers tracking the nuclear translocation of PER proteins, PF-4800567 serves as a validated, cell-permeable positive control for CK1ε-specific inhibition. Its proven ability to selectively block PER3 translocation in CK1ε-transfected cells at 0.13 µM makes it a highly reliable benchmark compared to non-selective alternatives[3].